tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate
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Overview
Description
tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate: is a synthetic organic compound with a molecular weight of 285.39 g/mol . It is characterized by its tert-butyl carbamate group attached to a piperidine ring, which is further substituted with an aminopropanoyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate can be compared with other similar compounds such as:
tert-butyl (2-piperidin-3-ylethyl)carbamate: This compound has a similar piperidine ring structure but differs in the substituents attached to the ring.
tert-butyl N-(1-aminopropan-2-yl)carbamate: This compound has a similar tert-butyl carbamate group but differs in the amino group substitution.
Properties
Molecular Formula |
C14H27N3O3 |
---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-10(15)12(18)17-7-5-6-11(9-17)8-16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19) |
InChI Key |
UWZKUJZFNNRYNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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